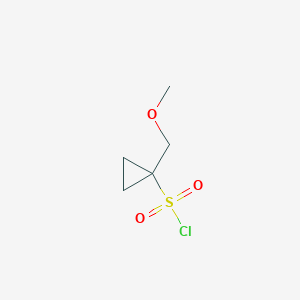

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWLNOFTEHFOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-14-9 | |

| Record name | 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride typically involves the functionalization of a cyclopropane ring precursor with methoxymethyl and sulfonyl chloride groups. The process requires careful control of reaction conditions, including choice of catalysts, solvents, temperature, and work-up procedures to ensure the correct stereochemistry and high purity.

- The starting material is often a suitable cyclopropane derivative or a chlorinated cyclopropane sulfonyl chloride precursor.

- Introduction of the methoxymethyl group is carried out via nucleophilic substitution or addition reactions.

- Sulfonyl chloride functionality is introduced or retained through sulfonation or chlorination steps.

- Industrial methods may employ flow microreactor systems to optimize efficiency and sustainability of the synthesis.

Stepwise Preparation Methodology

A representative and detailed synthetic route can be outlined as follows, based on the synthesis of related cyclopropane sulfonyl chlorides and sulfonamides, which share similar chemical transformations:

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chlorocyclopropane sulfonyl chloride precursor | Reaction of cyclopropane derivatives with sulfonyl chloride reagents | Requires low temperature (around 0–5°C) to control reactivity |

| 2 | Introduction of methoxymethyl group | Reaction with methoxymethylating agents under controlled conditions | Ensures selective substitution on cyclopropane ring |

| 3 | Purification and isolation | Extraction, washing, and crystallization using solvents like toluene and ethanol | Cooling and solvent ratio critical for crystal formation |

| 4 | Optional stereochemical control | Use of catalysts or chiral auxiliaries to obtain specific stereoisomers | Important for biological activity and downstream applications |

This general scheme is supported by the synthesis of rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans, where the reaction of a cyclopropane precursor with methoxymethyl and sulfonyl chloride groups is optimized to achieve the desired product.

Detailed Research Findings and Reaction Conditions

Reaction Conditions and Catalysts

- Typical reactions are conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Temperature control is crucial, with initial steps often performed at low temperatures (0–5°C) to moderate the reactivity of sulfonyl chlorides and organolithium reagents.

- Solvents such as tetrahydrofuran (THF), toluene, and ethanol are commonly used for their ability to dissolve reactants and facilitate crystallization.

- Catalysts or bases like n-butyllithium (BuLi) may be used in ring-closing or substitution steps to form cyclopropane sulfonyl derivatives.

Purification Techniques

- After reaction completion, the mixture is typically washed with water and aqueous acid to remove impurities.

- Residual solvents and reagents such as formic acid are removed by co-evaporation with toluene.

- Crystallization is carried out by heating the residue with a toluene/ethanol mixture (ratio > 3:1) followed by cooling to sub-zero temperatures (-10 to -15°C) to obtain high-purity crystals.

Example Preparation Protocol (Adapted from Related Cyclopropyl Sulfonyl Chloride Synthesis)

| Step | Procedure | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | React 3-chloropropane sulfonyl chloride with tert-butyl amine at 0–5°C | Stir 30–60 min at 5°C, then warm to room temperature | Intermediate isolated |

| 2 | Treat intermediate with n-butyllithium at -30°C to 0°C | Stir 30 min at -30°C, then warm to 0°C | Cyclopropane sulfonic acid tert-butyl amide formed |

| 3 | Cleave tert-butyl group with formic acid at 70–90°C | Bubble nitrogen throughout 20 h reaction | Final sulfonamide obtained with 70–75% yield, >99% purity |

| 4 | Purify by co-evaporation with toluene and crystallization | Use toluene/ethanol solvent system, cool to -10 to -15°C | Crystals filtered and dried |

This protocol demonstrates the importance of temperature control, inert atmosphere, and solvent management in obtaining high-quality cyclopropane sulfonyl derivatives.

Analytical Data Supporting Preparation

Environmental and Practical Considerations

- Traditional methods use trifluoroacetic acid for tert-butyl group cleavage, which is environmentally unfriendly.

- Alternative acids such as formic acid offer greener options with comparable efficiency and yield.

- Flow microreactor technology may improve scalability and reduce waste in industrial settings.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamide, sulfonate, and sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride is primarily utilized in the development of pharmaceuticals. Its sulfonyl chloride group is a versatile electrophile that can participate in various nucleophilic substitution reactions, making it an excellent building block for synthesizing biologically active compounds.

- Synthesis of Antiviral Agents: The compound has been explored as a precursor for synthesizing antiviral agents. Its ability to modify nucleophiles allows for the creation of derivatives that may exhibit inhibitory effects against viral replication mechanisms.

- Anticancer Research: Additionally, it has potential applications in anticancer drug development. Compounds derived from sulfonyl chlorides have shown promise in targeting specific cancer cell pathways.

Biological Studies

In biological research, this compound serves as a tool for investigating enzyme inhibition and receptor interactions.

- Enzyme Inhibitors: The compound can be used to design inhibitors targeting specific enzymes involved in metabolic pathways. For example, sulfonyl chlorides are known to inhibit serine proteases, which play critical roles in various physiological processes.

- Receptor Modulation: Research indicates that derivatives of this compound can modulate receptor activity, providing insights into drug-receptor interactions and pharmacodynamics.

Industrial Applications

The industrial applications of this compound are diverse, particularly in the synthesis of specialty chemicals.

- Chemical Intermediates: The compound is employed as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its reactivity allows for the incorporation of various functional groups into larger molecular frameworks.

- Material Science: It may also find applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Synthesis | Developed derivatives exhibiting significant antiviral activity against influenza virus. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of serine protease, demonstrating potential therapeutic uses. |

| Study C | Agrochemical Development | Utilized as an intermediate in synthesizing herbicides with improved efficacy. |

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride with analogous sulfonyl chlorides:

*Estimated based on molecular formula; †Calculated from empirical formula in .

Key Observations:

- Electron-withdrawing groups (e.g., -CF2H in ) increase electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Chloroalkyl substituents (e.g., -CH2CH2Cl in ) introduce additional reactive sites, complicating synthetic pathways.

Molecular Weight :

Reactivity and Stability

Reactivity Trends:

Electrophilicity :

- The sulfonyl chloride group’s reactivity is modulated by substituents. Electron-withdrawing groups (e.g., -CF2H ) enhance electrophilicity, accelerating reactions with amines or alcohols.

- Methoxymethyl (-OCH2CH3) is electron-donating, which may slightly reduce reactivity compared to -CF2H but improve stability during storage .

Hydrolytic Stability :

Biological Activity

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its molecular formula is C5H9ClO3S, and it has a molecular weight of 184.64 g/mol. This compound is characterized by its electrophilic sulfonyl chloride group, which allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, making it a valuable intermediate in the synthesis of biologically active compounds.

The primary mechanism of action for this compound involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, allowing it to undergo nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamide and sulfonate derivatives, which are often explored for their biological activities, including antimicrobial and enzyme inhibitory properties .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives formed from this compound. For instance, novel sulfonamide compounds synthesized from sulfonyl chlorides have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that some derivatives exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound 5a | E. coli | 31 ± 0.12 | 7.81 |

| Compound 9a | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

| Compound X | B. subtilis | Inactive | - |

Enzyme Inhibition

In addition to antimicrobial applications, compounds derived from this compound have been investigated for their potential as enzyme inhibitors. The sulfonamide functional group is known for its ability to inhibit various enzymes, making these derivatives candidates for further development in therapeutic applications targeting specific diseases.

Case Studies

Several studies have focused on synthesizing new compounds based on the structure of this compound to explore their biological activities:

- Synthesis and Characterization : A study synthesized novel sulfonamides from this compound and characterized them using techniques such as FT-IR and NMR spectroscopy . The synthesized compounds were screened against multiple bacterial strains, demonstrating significant antibacterial activity.

- Pharmacological Evaluation : Another research effort examined the pharmacological profiles of sulfonamide derivatives derived from various sulfonyl chlorides, including those based on cyclopropane structures. The findings indicated promising results in terms of both antibacterial efficacy and enzyme inhibition potential .

Q & A

Basic Research Questions

Q. How can the purity of 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride be reliably determined in synthetic workflows?

- Methodology : Use a combination of analytical techniques:

- HPLC : Monitor reaction progress using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220 nm to resolve impurities .

- NMR : Compare H and C NMR spectra with reference data (e.g., cyclopropane sulfonyl chloride derivatives in PubChem) to confirm structural integrity and identify residual solvents .

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, S, and Cl to ensure no hydrolyzed byproducts (e.g., sulfonic acids) are present .

Q. What precautions are critical for handling this compound in aqueous environments?

- Methodology :

- Moisture Control : Perform reactions under inert atmosphere (N/Ar) using anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Monitor reaction flasks with molecular sieves .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods to avoid exposure to sulfonyl chloride vapors, which can hydrolyze to HCl and sulfonic acids .

- Quenching : Neutralize waste with ice-cold sodium bicarbonate (5% w/v) to deactivate residual chloride species .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions with amines/thiols. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the sulfonyl chloride group .

- Solvent Effects : Simulate solvent polarity (e.g., DCM vs. DMF) using COSMO-RS to predict reaction rates and selectivity .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported stability data for cyclopropane sulfonyl chlorides under thermal stress?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled heating rates (5°C/min) to identify degradation thresholds .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to quantify degradation products (e.g., sulfonic acids) .

- Kinetic Isotope Effects : Use deuterated analogs to probe whether decomposition involves proton transfer steps (e.g., cyclopropane ring opening) .

Q. How does the methoxymethyl substituent influence the regioselectivity of sulfonamide formation?

- Methodology :

- Competitive Reactions : React the compound with equimolar mixtures of primary/secondary amines (e.g., aniline vs. piperidine) and quantify products via LC-MS to determine steric/electronic effects .

- X-ray Crystallography : Resolve crystal structures of key intermediates to identify steric hindrance from the methoxymethyl group .

- Hammett Analysis : Correlate reaction rates with amine σ values to assess electronic contributions .

Experimental Design & Data Analysis

Q. What is the optimal protocol for synthesizing this compound from its precursor?

- Methodology :

- Sulfonation : React 1-(methoxymethyl)cyclopropane with chlorosulfonic acid (1.2 eq) in DCM at −10°C for 2 hr. Quench excess reagent with ice-water .

- Purification : Isolate via flash chromatography (hexane:EtOAc 8:2) followed by recrystallization from cold ether .

- Yield Optimization : Use DoE (Design of Experiments) to vary temperature (−20°C to 0°C) and stoichiometry (1.0–1.5 eq ClSOH) .

Q. How can conflicting NMR data for cyclopropane sulfonyl chlorides be reconciled across studies?

- Methodology :

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., ring puckering) that obscure signal splitting .

- COSY/NOESY : Identify through-space interactions between the methoxymethyl group and cyclopropane protons to confirm spatial orientation .

- Referencing : Calibrate chemical shifts against internal standards (e.g., TMS) and cross-validate with computational NMR predictions (e.g., ACD/Labs) .

Safety & Environmental Considerations

Q. What are the environmental hazards of this compound, and how can lab waste be managed?

- Methodology :

- Ecotoxicity Assays : Test acute toxicity using Daphnia magna (OECD 202) to establish LC values for wastewater discharge compliance .

- Waste Treatment : Degrade residual compound via Fenton oxidation (HO/Fe) at pH 3 to mineralize sulfonyl chlorides into sulfate and CO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.